Cas no 915919-99-2 (2-(2-Naphthyl)pyrimidine-5-carbaldehyde)

2-(2-Naphthyl)pyrimidine-5-carbaldehyde is a versatile organic compound featuring a naphthyl-substituted pyrimidine core with a reactive formyl group at the 5-position. This structure makes it a valuable intermediate in pharmaceutical and materials chemistry, particularly for synthesizing heterocyclic derivatives with potential biological activity. The aldehyde functionality allows for further functionalization via condensation or nucleophilic addition reactions, enabling the construction of complex molecular architectures. Its rigid aromatic system contributes to stability and may enhance π-stacking interactions in supramolecular applications. The compound is typically employed in research settings for developing novel ligands, fluorescent probes, or small-molecule inhibitors, leveraging its balanced reactivity and structural tunability.
2-(2-Naphthyl)pyrimidine-5-carbaldehyde structure
915919-99-2 structure
Product Name:2-(2-Naphthyl)pyrimidine-5-carbaldehyde
CAS No:915919-99-2
MF:C15H10N2O
MW:234.25270318985
MDL:MFCD08691533
CID:877132
PubChem ID:26183386
Update Time:2025-05-20

2-(2-Naphthyl)pyrimidine-5-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-(Naphthalen-2-yl)pyrimidine-5-carbaldehyde
    • 2-(2-naphthyl)pyrimidine-5-carbaldehyde(SALTDATA: FREE)
    • 2-naphthalen-2-ylpyrimidine-5-carbaldehyde
    • CHEMBRDG-BB 4011774
    • 915919-99-2
    • BS-36593
    • 2-(2-naphthyl)pyrimidine-5-carbaldehyde, AldrichCPR
    • SB59362
    • 2-(2-Naphthyl)-5-pyrimidinecarbaldehyde
    • 2-(2-NAPHTHYL)PYRIMIDINE-5-CARBALDEHYDE
    • AKOS000284295
    • DTXSID70649829
    • CHEMBL4450949
    • MFCD08691533
    • 2-(2-Naphthyl)pyrimidine-5-carbaldehyde
    • MDL: MFCD08691533
    • Inchi: 1S/C15H10N2O/c18-10-11-8-16-15(17-9-11)14-6-5-12-3-1-2-4-13(12)7-14/h1-10H
    • InChI Key: PEPUDGUDPHYAEY-UHFFFAOYSA-N
    • SMILES: O=CC1C=NC(C2=CC=C3C=CC=CC3=C2)=NC=1

Computed Properties

  • Exact Mass: 234.07900
  • Monoisotopic Mass: 234.079312947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 286
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 42.8Ų

Experimental Properties

  • PSA: 42.85000
  • LogP: 3.10930

2-(2-Naphthyl)pyrimidine-5-carbaldehyde Security Information

  • Hazard Category Code: 36
  • Safety Instruction: 26

2-(2-Naphthyl)pyrimidine-5-carbaldehyde Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-(2-Naphthyl)pyrimidine-5-carbaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:915919-99-2)2-(2-Naphthyl)pyrimidine-5-carbaldehyde
Order Number:A1191656
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:16
Price ($):251.0
Email:sales@amadischem.com

Additional information on 2-(2-Naphthyl)pyrimidine-5-carbaldehyde

Professional Introduction to 2-(2-Naphthyl)pyrimidine-5-carbaldehyde (CAS No. 915919-99-2)

2-(2-Naphthyl)pyrimidine-5-carbaldehyde, with the chemical identifier CAS No. 915919-99-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of heterocyclic aldehydes, characterized by its fused aromatic ring system and a pyrimidine core, which makes it a versatile scaffold for the development of novel bioactive molecules.

The structural motif of 2-(2-Naphthyl)pyrimidine-5-carbaldehyde combines the stability and electronic properties of the naphthalene ring with the biological relevance of the pyrimidine scaffold. The presence of an aldehyde group at the 5-position provides a reactive site for further functionalization, enabling the synthesis of a wide array of derivatives with tailored pharmacological properties. This structural flexibility has made it a valuable building block in medicinal chemistry, particularly in the pursuit of new therapeutic agents.

In recent years, there has been a surge in interest regarding small molecules that can modulate biological pathways by interacting with specific targets. Among these, compounds that exhibit inhibitory activity against enzymes and receptors involved in cancer progression have been extensively studied. The pyrimidine core is particularly well-known for its ability to mimic natural nucleobases, making it an effective scaffold for designing inhibitors of kinases and other enzymes crucial in cellular signaling.

2-(2-Naphthyl)pyrimidine-5-carbaldehyde has been explored as a precursor in the synthesis of inhibitors targeting various oncogenic pathways. For instance, derivatives of this compound have shown promise in inhibiting tyrosine kinases, which are often overexpressed in cancer cells and contribute to uncontrolled cell growth and proliferation. The naphthalene moiety enhances the solubility and bioavailability of these derivatives, improving their pharmacokinetic profiles.

Moreover, the aldehyde functionality in 2-(2-Naphthyl)pyrimidine-5-carbaldehyde allows for further derivatization through condensation reactions with amines or hydrazines, leading to Schiff bases or hydrazones, respectively. These derivatives have been investigated for their potential antimicrobial and anti-inflammatory properties. The combination of the naphthalene and pyrimidine rings provides a unique electronic environment that can be fine-tuned to achieve desired biological activities.

The pharmaceutical industry has increasingly leveraged computational methods and high-throughput screening to identify lead compounds for drug development. 2-(2-Naphthyl)pyrimidine-5-carbaldehyde has been utilized in virtual screening campaigns to identify novel scaffolds that interact with disease-relevant targets. Its structural features make it an attractive candidate for fragment-based drug design, where small molecular fragments are linked together to form more potent and selective inhibitors.

In addition to its applications in oncology, 2-(2-Naphthyl)pyrimidine-5-carbaldehyde has found utility in other therapeutic areas. For example, derivatives of this compound have been investigated for their potential antiviral properties, targeting enzymes essential for viral replication. The ability to modify both the naphthalene and pyrimidine moieties allows chemists to fine-tune the interactions with viral proteins, leading to the development of more effective antiviral agents.

The synthesis of 2-(2-Naphthyl)pyrimidine-5-carbaldehyde involves multi-step organic reactions that highlight its synthetic versatility. Common synthetic routes include condensation reactions between 2-naphthol derivatives and amidines or ureas, followed by formylation at the 5-position. These reactions can be optimized using various catalysts and conditions to achieve high yields and purity.

The growing body of literature on 2-(2-Naphthyl)pyrimidine-5-carbaldehyde underscores its importance as a pharmacophore in drug discovery. Researchers have demonstrated its utility in designing molecules with improved binding affinity and selectivity towards therapeutic targets. The structural diversity derived from this scaffold continues to inspire new synthetic strategies and pharmacological investigations.

In conclusion, 2-(2-Naphthyl)pyrimidine-5-carbaldehyde (CAS No. 915919-99-2) represents a significant advancement in medicinal chemistry due to its versatile structure and wide range of applications. Its ability to serve as a precursor for biologically active derivatives makes it an invaluable tool in the development of new drugs targeting various diseases. As research progresses, further exploration of this compound is expected to yield novel therapeutic agents with enhanced efficacy and safety profiles.

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Amadis Chemical Company Limited
(CAS:915919-99-2)2-(2-Naphthyl)pyrimidine-5-carbaldehyde
A1191656
Purity:99%
Quantity:5g
Price ($):251.0
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